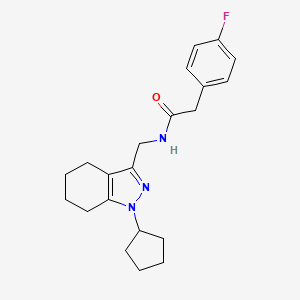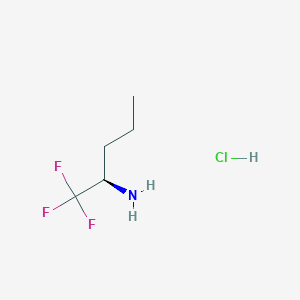
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea (MI-773) is a small molecule inhibitor of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. MI-773 binds to the hydrophobic pocket of MDM2, thereby preventing its interaction with p53, leading to the stabilization and activation of p53. The activation of p53 can lead to cell cycle arrest, apoptosis, and senescence, which are important mechanisms in cancer therapy.
Mécanisme D'action
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea binds to the hydrophobic pocket of MDM2, thereby preventing its interaction with p53. This leads to the stabilization and activation of p53, which can lead to cell cycle arrest, apoptosis, and senescence.
Biochemical and physiological effects:
This compound has been shown to induce the expression of p53 target genes, such as p21, MDM2, and Bax. It has also been shown to inhibit the expression of anti-apoptotic genes, such as Bcl-2 and survivin. This compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has several advantages as a research tool. It is a potent and specific inhibitor of the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway. This compound has also been shown to have anticancer activity in vitro and in vivo, which makes it a promising candidate for cancer therapy. However, this compound has some limitations as a research tool. It is a small molecule inhibitor, which means that it may have off-target effects. In addition, this compound has not been extensively studied in non-cancer cells, which limits its potential applications.
Orientations Futures
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has several potential future directions. One direction is to develop this compound as a cancer therapy. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients. Another direction is to develop this compound as a research tool for studying the p53 pathway. This compound can be used to study the role of p53 in various cellular processes, such as senescence and apoptosis. Finally, this compound can be used as a starting point for the development of new MDM2-p53 inhibitors with improved potency and specificity.
Méthodes De Synthèse
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea can be synthesized by a four-step synthetic route. The first step involves the synthesis of 1-methyl-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to give the corresponding urea intermediate. Finally, the urea intermediate is treated with N-methylmorpholine to give this compound.
Applications De Recherche Scientifique
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and leukemia. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, this compound has been shown to inhibit tumor growth in various animal models of cancer.
Propriétés
IUPAC Name |
1-(1-methylindol-3-yl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-10-13(12-4-2-3-5-14(12)19)18-15(20)17-11-6-8-16-9-7-11/h2-10H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYNHZDPMWYGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide](/img/structure/B2662994.png)

![N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2662996.png)
![[5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2662998.png)
![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2662999.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2663002.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2663006.png)

![Benzenesulfonamide, N-[(1R,2R)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2663008.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663009.png)


![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2663017.png)